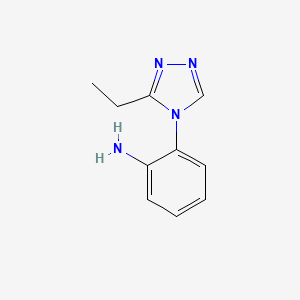

2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(3-ethyl-1,2,4-triazol-4-yl)aniline |

InChI |

InChI=1S/C10H12N4/c1-2-10-13-12-7-14(10)9-6-4-3-5-8(9)11/h3-7H,2,11H2,1H3 |

InChI Key |

UZOJOBMVLOJVJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=CN1C2=CC=CC=C2N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 3 Ethyl 4h 1,2,4 Triazol 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.govuobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and signal intensities in various NMR experiments, the connectivity and spatial arrangement of atoms can be determined.

Proton (1H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. The spectrum of 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline would be expected to show distinct signals for the protons of the ethyl group, the aniline (B41778) ring, and the triazole ring. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the aniline ring would appear as a complex multiplet in the downfield region of the spectrum. The proton attached to the triazole ring would likely appear as a singlet. The amino (NH₂) protons of the aniline group may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted | Triplet (t) | 3H | -CH₂CH ₃ |

| Predicted | Quartet (q) | 2H | -CH ₂CH₃ |

| Predicted | Multiplet (m) | 4H | Aromatic-H |

| Predicted | Singlet (s) | 1H | Triazole-H |

Carbon-13 (13C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the two carbons of the ethyl group, the six carbons of the aniline ring, and the two carbons of the triazole ring. The chemical shifts of these signals would be indicative of their electronic environments. For instance, the carbons of the aromatic aniline ring would resonate at lower field compared to the aliphatic carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Predicted | -CH₂C H₃ |

| Predicted | -C H₂CH₃ |

| Predicted | Aromatic C -H |

| Predicted | Aromatic C -N |

| Predicted | Aromatic C -NH₂ |

| Predicted | Triazole C -H |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the molecule. A COSY spectrum would reveal correlations between coupled protons, for example, between the methyl and methylene protons of the ethyl group. An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. An HMBC spectrum would provide information about longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular structure and confirming the attachment of the ethyl and aniline groups to the triazole ring. uobasrah.edu.iq

Nitrogen-15 (15N) NMR Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy can provide valuable insights into the electronic structure of nitrogen-containing compounds. In the case of this compound, which contains four nitrogen atoms in the triazole ring and one in the aniline group, ¹⁵N NMR could help to differentiate between these nitrogen environments. The chemical shifts of the nitrogen signals would be sensitive to their hybridization state and involvement in the aromatic systems.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the various bonds within the molecule. Key expected absorptions would include N-H stretching vibrations for the primary amine group, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=N and C=C stretching vibrations from the triazole and aniline rings, and N-H bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Predicted 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |

| Predicted 3100-3000 | C-H Stretch | Aromatic |

| Predicted 2980-2850 | C-H Stretch | Aliphatic (Ethyl group) |

| Predicted 1650-1580 | C=C Stretch | Aromatic Ring |

| Predicted 1630-1600 | C=N Stretch | Triazole Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₂N₄, which corresponds to a molecular weight of 188.23 g/mol . In a mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be expected at m/z 188 or 189, respectively. The fragmentation pattern would provide further structural confirmation, with potential fragments arising from the loss of the ethyl group or cleavage of the bond between the aniline and triazole rings.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| Predicted 188 | Molecular Ion ([M]⁺) |

| Predicted 189 | Protonated Molecular Ion ([M+H]⁺) |

| Predicted Fragments | Loss of ethyl group (-C₂H₅) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, which has a molecular formula of C₁₀H₁₂N₄, the theoretical exact mass can be calculated. vulcanchem.com

HRMS analysis, often utilizing techniques like electrospray ionization (ESI), would yield a measured mass for the protonated molecule, [M+H]⁺. The high resolving power of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental formulas. The experimentally determined mass-to-charge ratio (m/z) is expected to align closely with the calculated theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C₁₀H₁₂N₄. This level of accuracy is essential for distinguishing the target compound from potential isomers or impurities.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol vulcanchem.com |

| Theoretical Exact Mass [M] | 188.1062 |

| Theoretical m/z [M+H]⁺ | 189.1139 |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for analyzing complex mixtures and confirming the identity of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The analysis of 1,2,4-triazole (B32235) derivatives by GC-MS can be challenging due to their polarity, which may lead to poor peak shape and response. dnu.dp.ua For this compound, successful analysis would depend on its volatility and thermal stability. If viable, GC-MS would provide a retention time characteristic of the compound on a given column and a mass spectrum of the eluting peak. The mass spectrum would show the molecular ion (M⁺) and a specific fragmentation pattern that serves as a chemical fingerprint, aiding in its structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often more suitable for polar, non-volatile, or thermally labile compounds like many triazole derivatives. d-nb.inforesearchgate.net The compound would first be separated from a mixture using a liquid chromatograph, and the eluent would be introduced into the mass spectrometer. Using an ionization source like ESI, the compound is typically observed as a protonated molecule [M+H]⁺. LC-MS provides both the retention time from the HPLC and the mass-to-charge ratio from the MS, offering a high degree of specificity and sensitivity for the detection and quantification of the target analyte in various matrices. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its aromatic and heterocyclic rings. researchgate.netnih.gov

The aniline and 1,2,4-triazole rings contain π-electron systems and nitrogen atoms with non-bonding (n) electron pairs. The key expected transitions include:

π → π transitions:* These high-energy transitions are typically observed in the UV region and are characteristic of the conjugated π-systems of the aniline and triazole rings. They are expected to produce strong absorption bands. researchgate.net

n → π transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. They are of lower energy than π → π* transitions and result in weaker absorption bands, often appearing at longer wavelengths. libretexts.org

The solvent environment can influence the position of these absorption maxima (λ_max), a phenomenon known as solvatochromism, which can provide further information about the nature of the electronic transitions. researchgate.net

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic sample. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula, C₁₀H₁₂N₄, to verify its elemental composition and purity. nih.gov The close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence for the assigned molecular formula. nih.gov

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 63.81% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.43% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 29.76% |

| Total | 188.234 | 100% |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, XRD studies would reveal the solid-state molecular architecture, including how individual molecules pack together in the crystal lattice. researchgate.net

Analysis of the diffraction pattern allows for the determination of key structural features that govern the molecule's macroscopic properties. These features include:

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds (e.g., N-H···N) and π–π stacking between the aromatic and triazole rings. nih.govresearchgate.net

Molecular Conformation: The study reveals the preferred conformation of the molecule in the solid state, including the relative orientation of the ethyl group.

Crystal Packing: It describes how molecules are arranged in the unit cell, forming sheets, chains, or other supramolecular structures. nih.gov

For the related compound 4-(1,2,4-triazol-1-yl)aniline, studies have shown that molecules are linked into sheets via intermolecular N—H⋯N hydrogen bonds and aromatic π–π stacking interactions. nih.govresearchgate.net Similar interactions would be expected to play a crucial role in the crystal packing of this compound.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. journalskuwait.org By analyzing the diffraction pattern from a single, high-quality crystal, a complete molecular model can be generated, providing the absolute configuration and detailed geometric parameters. nih.govmdpi.com

For this compound, an SCXRD analysis would provide:

Atomic Coordinates: The exact position of every non-hydrogen atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of all covalent bond lengths and the angles between them. mdpi.com

Crystal System and Space Group: Fundamental crystallographic data that describes the symmetry of the crystal lattice. mdpi.com

This technique provides an unambiguous and detailed picture of the molecule's structure in the solid state, which is foundational for understanding its chemical properties and potential interactions. mdpi.com

Reactivity and Chemical Transformations of 2 3 Ethyl 4h 1,2,4 Triazol 4 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline portion of 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline is susceptible to a variety of reactions typical for aromatic amines, most notably electrophilic aromatic substitution and derivatization of the amino group.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Due to the position of the triazole substituent at the 2-position, the primary sites for electrophilic attack are the 4- and 6-positions. Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. byjus.com For instance, reaction with bromine water would be expected to yield polybrominated derivatives. Nitration, typically carried out with a mixture of nitric and sulfuric acid, would introduce a nitro group, although the strongly acidic conditions can lead to the formation of the anilinium ion, which is a meta-directing deactivator. byjus.com

Amino Group Derivatization: The primary amino group is nucleophilic and can readily react with a variety of electrophiles. Acylation with acid chlorides or anhydrides would yield the corresponding amides. For instance, reaction with acetyl chloride would produce N-[2-(3-ethyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide. Alkylation of the amino group is also possible, though it can be challenging to control the degree of substitution. Furthermore, the amino group can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer or similar reactions.

Reactions Involving the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring in this compound possesses its own distinct reactivity, primarily involving the nitrogen atoms.

N-Alkylation: The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be alkylated. In the case of 4-substituted 1,2,4-triazoles, alkylation can occur at either the N1 or N2 position. The regioselectivity of this reaction is influenced by the nature of the alkylating agent, the solvent, and the substituents on the triazole ring. researchgate.netnih.gov For example, alkylation of 1,2,4-triazole with various alkyl halides often yields a mixture of N1 and N2 isomers. researchgate.net

Ring Functionalization: While the carbon atoms of the 1,2,4-triazole ring are generally less reactive towards electrophiles than the nitrogen atoms, functionalization is possible under certain conditions. For instance, some 1,2,4-triazole derivatives can undergo lithiation followed by reaction with an electrophile to introduce substituents at the C3 or C5 positions. However, in the case of the title compound, the C3 position is already substituted with an ethyl group.

Tautomeric Equilibria and Structural Dynamics

1,2,4-Triazole derivatives can exist in different tautomeric forms depending on the position of the mobile proton. ijsr.net For 4-substituted 1,2,4-triazoles, the tautomerism primarily involves the hydrogen atom attached to a nitrogen in the ring. In the case of this compound, the predominant tautomer is the 4H-form as indicated by its name.

However, studies on structurally similar compounds, such as 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, have shown that the position of the tautomeric equilibrium can be influenced by the nature of the substituents and the solvent. researchgate.net Theoretical and spectroscopic studies on these related compounds have helped in understanding the relative stabilities of the possible tautomers. researchgate.net For 3-amino-1,2,4-triazole, for instance, theoretical studies have shown that the 3-amino-1H-1,2,4-triazole tautomer is the most stable. ijsr.net The specific tautomeric equilibrium for this compound would likely be influenced by both the electronic effects of the ethyl and aminophenyl groups and by intermolecular interactions in the solid state or in solution.

Formation of Coordination Complexes

The nitrogen atoms of the 1,2,4-triazole ring are excellent ligands for metal ions, leading to the formation of a wide variety of coordination complexes. mdpi.comnih.gov The lone pairs of electrons on the nitrogen atoms can coordinate to transition metals, forming stable complexes with diverse geometries and properties.

In this compound, the triazole ring can act as a monodentate or a bridging ligand, connecting two or more metal centers. The aniline moiety can also participate in coordination, potentially leading to the formation of chelate complexes where the compound acts as a bidentate ligand, coordinating through a triazole nitrogen and the amino group. The specific coordination mode will depend on the metal ion, the counter-ion, and the reaction conditions. The formation of such complexes can significantly alter the electronic and steric properties of the parent molecule.

Synthesis of Chemical Hybrids and Conjugates

The versatile reactivity of both the aniline and triazole moieties makes this compound a valuable precursor for the synthesis of more complex chemical hybrids and conjugates. The term "hybrid molecule" refers to a single molecule that incorporates two or more distinct pharmacophores or functional units. nih.gov

The amino group of the aniline ring provides a convenient handle for conjugation. For example, it can be acylated with a carboxylic acid derivative of another bioactive molecule to form an amide linkage. Similarly, the triazole ring can be functionalized, for instance, through N-alkylation with a linker that can then be attached to another molecular entity. The synthesis of such hybrid molecules is a common strategy in medicinal chemistry to develop new therapeutic agents with improved efficacy or a broader spectrum of activity. nih.gov For example, 1,2,4-triazole derivatives have been incorporated into hybrid compounds with other heterocyclic systems like quinazolines. nih.gov

Computational Chemistry and Theoretical Investigations of 2 3 Ethyl 4h 1,2,4 Triazol 4 Yl Aniline

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are foundational techniques for predicting the behavior of molecules. These methods are used to understand the three-dimensional structure, reactivity, and electronic properties of compounds. For derivatives of 1,2,4-triazole (B32235), these studies often provide insights into their potential biological activity by modeling interactions with biological targets. researchgate.netmaterialsciencejournal.org For 2-(3-ethyl-4H-1,2,4-triazol-4-yl)aniline, specific published data from such calculations, which would form the basis for a detailed analysis, could not be located.

Density Functional Theory (DFT) Studies of Electronic and Geometric Structure

Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of many-body systems, including molecules. nih.govzsmu.edu.ua It is frequently used to analyze the geometric and electronic properties of heterocyclic compounds. Studies on analogous triazole structures often utilize DFT to provide a deeper understanding of their chemical nature. nih.govmdpi.com However, a dedicated DFT analysis for this compound is not present in the available literature.

Optimized Molecular Geometries and Conformational Analysis

This subsection would typically involve the determination of the most stable three-dimensional arrangement of atoms in the molecule by minimizing its energy. This analysis provides crucial data such as bond lengths, bond angles, and dihedral angles. For similar compounds like 4-(1,2,4-triazol-1-yl)aniline, crystallographic studies have determined these parameters experimentally, revealing, for instance, the dihedral angle between the triazole and benzene (B151609) rings. researchgate.netnih.gov A computational optimization for this compound would provide a theoretical model of its geometry, but such specific findings have not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key indicators of a molecule's kinetic stability and reactivity. researchgate.net In many triazole derivatives, the distribution of HOMO and LUMO orbitals is analyzed to predict sites of electrophilic and nucleophilic attack. materialsciencejournal.orgrjptonline.org This analysis helps in understanding potential reaction mechanisms and electronic transitions. Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.infotci-thaijo.org This analysis is valuable for predicting how a molecule will interact with other molecules, including biological receptors. The MEP surface is typically color-coded, with red indicating negative potential and blue indicating positive potential. For this compound, an MEP analysis would identify the reactive sites, but dedicated studies presenting these findings could not be located.

Atomic Charge Distribution and Electrostatic Interactions

Understanding the distribution of partial atomic charges across a molecule is essential for explaining its polarity and intermolecular interactions. Methods like Mulliken population analysis are used to calculate these charges. This information helps in rationalizing the molecule's electrostatic interactions, such as hydrogen bonding. While studies on related compounds often report on atomic charges to explain their crystal packing and interaction energies, mdpi.com this specific data is not available for this compound.

Thermodynamic Parameters and Stability Investigations

Computational methods can predict various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These parameters are crucial for assessing the thermal stability of a compound and the feasibility of chemical reactions. Such calculations are a standard part of computational studies on novel compounds, but the results for this compound have not been reported in the available scientific literature.

Predictive Studies on Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity and potential reaction pathways of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular properties and reactivity descriptors that offer insights into the chemical behavior of the compound. These theoretical investigations are crucial for understanding its stability, identifying reactive sites, and predicting its interactions with other chemical species.

A key aspect of these predictive studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

For analogous 1,2,4-triazole derivatives, DFT calculations have been employed to determine these reactivity parameters. While specific data for this compound is not extensively documented, studies on similar structures provide valuable comparative insights. For example, theoretical investigations on various substituted 1,2,4-triazol-5-one (B2904161) derivatives have been conducted to calculate their chemical and antibacterial activity parameters. researchgate.net

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, further quantify the reactivity of a molecule. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters have been calculated for different 1,2,4-triazole derivatives to understand their electronic properties and reactivity. isres.org For instance, the analysis of these descriptors can predict the most likely sites for electrophilic and nucleophilic attack, thereby elucidating potential reaction pathways. In the case of this compound, the aniline (B41778) and triazole rings, along with the ethyl substituent, would influence the electron distribution and, consequently, the reactivity of the molecule. The amino group on the aniline ring is an electron-donating group, which would likely activate the aromatic ring towards electrophilic substitution. Conversely, the triazole ring can exhibit electron-withdrawing characteristics.

The following table presents a hypothetical set of reactivity descriptors for a generic aniline-substituted triazole, based on values reported for similar compounds in the literature, to illustrate the type of data generated in such computational studies.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity | 3.85 | Tendency to attract electrons |

| Chemical Hardness | 2.65 eV | Resistance to change in electron configuration |

| Chemical Softness | 0.38 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |

Note: The values in this table are illustrative and based on computational studies of similar triazole derivatives. They are not the experimentally determined values for this compound.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Theoretical evaluations of nonlinear optical (NLO) properties are a significant area of computational chemistry, with applications in optoelectronics and materials science. bohrium.com Molecules with large NLO responses are of interest for their potential use in technologies such as optical switching and frequency conversion. The NLO properties of a molecule are determined by its response to an applied electric field, which can be calculated using quantum chemical methods.

The key parameters that characterize a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β). These properties are related to the ease with which the electron cloud of a molecule can be distorted by an electric field. Molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit large hyperpolarizability values. The presence of both electron-donating and electron-accepting groups within a molecule can enhance these properties.

In this compound, the aniline moiety acts as an electron donor, while the 1,2,4-triazole ring can function as an electron acceptor. This donor-acceptor framework suggests that the molecule could possess interesting NLO properties. Computational studies on various 1,2,4-triazole derivatives have explored their potential as NLO materials. bohrium.com For example, DFT calculations have been used to determine the electric dipole moment, polarizability, and hyperpolarizability of novel triazole compounds. researchgate.net

One study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives found that these compounds exhibited significant linear polarizability and hyperpolarizability, indicating their potential for NLO applications. researchgate.net Another theoretical investigation into substituted anilines and N,N-dimethylanilines also highlighted the influence of donor and acceptor groups on the first-order hyperpolarizability. mq.edu.au

The table below provides representative calculated NLO properties for a triazole derivative from a computational study to exemplify the data obtained in such theoretical evaluations.

| NLO Property | Calculated Value (Illustrative) | Unit |

| Dipole Moment (μ) | 5.0 D | Debye |

| Mean Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |

Note: The values in this table are taken from a computational study on a specific triazole derivative researchgate.net and are presented for illustrative purposes. They are not the calculated values for this compound.

These theoretical predictions are invaluable for screening and designing new molecules with enhanced NLO properties, guiding synthetic efforts towards promising candidates for advanced material applications.

Role and Potential in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The chemical structure of 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline makes it a valuable intermediate in organic synthesis. The presence of a primary aromatic amine (the aniline (B41778) group) provides a reactive site for a wide array of chemical transformations. This functionality allows for the introduction of the 2-(3-ethyl-4H-1,2,4-triazol-4-yl)phenyl moiety into larger, more complex molecular frameworks.

General synthetic routes to produce 4-substituted-1,2,4-triazole derivatives often involve cyclocondensation reactions. nih.gov For instance, the synthesis of compounds analogous to this compound can be achieved through the cyclization of ethyl hydrazinecarboxylate with aromatic nitriles. nih.gov The resulting triazole-aniline core can then serve as a scaffold for further synthetic modifications.

The amino group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which are themselves versatile intermediates.

These transformations enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties, suitable for a range of applications, from medicinal chemistry to materials science. nih.gov

Application as a Ligand in Organometallic Chemistry

The 1,2,4-triazole (B32235) ring system is well-known for its ability to coordinate with metal ions, and this compound is no exception. mdpi.com The nitrogen atoms of the triazole ring possess lone pairs of electrons that can be donated to a metal center, forming stable coordination complexes. The presence of the aniline group can also influence the coordination chemistry, either by participating directly in metal binding or by modulating the electronic properties of the triazole ring.

The coordination of 1,2,4-triazole derivatives to metal ions can lead to the formation of a variety of structures, from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are of great interest due to their potential applications in catalysis, gas storage, and molecular sensing. The specific properties of the resulting organometallic complex are highly dependent on the nature of the metal ion, the coordination geometry, and the electronic and steric characteristics of the ligand. The ethyl and aniline substituents on the triazole ring of this compound can be expected to influence the solubility, stability, and reactivity of its metal complexes.

Contribution to the Design of Novel Organic Building Blocks

In the quest for new functional organic materials, the design and synthesis of novel molecular building blocks are of paramount importance. lifechemicals.com this compound serves as an excellent scaffold for the construction of such building blocks. The ability to functionalize both the aniline and triazole moieties allows for the systematic tuning of the molecule's properties.

For example, by incorporating this triazole-aniline unit into larger conjugated systems, it is possible to create new chromophores and fluorophores with interesting photophysical properties. The electron-donating nature of the aniline group and the electron-accepting potential of the triazole ring can be exploited to design molecules with intramolecular charge-transfer (ICT) characteristics, which are often associated with desirable nonlinear optical (NLO) properties.

Furthermore, the introduction of specific functional groups can direct the self-assembly of these building blocks into well-defined supramolecular architectures. This bottom-up approach to materials design is a powerful strategy for creating materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Theoretical Contributions to Materials Science (e.g., optoelectronic properties based on NLO studies)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting and understanding the properties of new materials. bohrium.com In the context of this compound and its derivatives, DFT calculations can provide valuable insights into their potential as advanced materials.

Studies on analogous 1,2,4-triazole derivatives have demonstrated the utility of DFT in predicting their nonlinear optical (NLO) properties. researchgate.netnih.gov These properties are crucial for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is related to its ability to be polarized by an external electric field, which is quantified by the polarizability (α) and hyperpolarizabilities (β, γ).

Theoretical studies on similar 1,2,4-triazole systems have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. researchgate.net For instance, DFT calculations on some N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have yielded significant first and second hyperpolarizability values, indicating their potential for NLO applications. nih.govdntb.gov.ua

Table 1: Calculated NLO Properties of a Representative 1,2,4-Triazole Derivative (Compound 7c from a study on related compounds) nih.govdntb.gov.ua

| Property | Value |

| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |

These theoretical investigations can guide the rational design of new derivatives of this compound with optimized optoelectronic properties. By computationally screening a variety of substituents and substitution patterns, researchers can identify the most promising candidates for synthesis and experimental characterization, thereby accelerating the discovery of new high-performance materials.

Future Research Directions in the Chemistry of 2 3 Ethyl 4h 1,2,4 Triazol 4 Yl Aniline

Development of Stereoselective Synthetic Methodologies

While 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline itself is achiral, a significant future direction lies in the development of synthetic methods to produce chiral derivatives with high stereoselectivity. A key area of interest is the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The N-aryl bond between the aniline (B41778) and triazole rings is a potential chiral axis.

Recent advancements have demonstrated the successful catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles using chiral phosphoric acid catalysts. nih.govacs.org This approach involves a cyclodehydration reaction that can be rendered enantioselective, affording products with high enantiomeric ratios. nih.govacs.org Future research could adapt this methodology to derivatives of this compound that have been modified with bulky substituents on the aniline ring to increase the rotational barrier and allow for the isolation of stable atropisomers. nih.gov The distinct stereochemistry of these atropisomers could lead to differential activity in biological systems, making their selective synthesis highly valuable. nih.gov

Table 1: Potential Chiral Catalysts for Stereoselective Synthesis

| Catalyst Type | Example Catalyst | Potential Application |

|---|---|---|

| Chiral Phosphoric Acid (CPA) | (R)-TRIP, (R)-TCYP | Asymmetric cyclodehydration to create N-aryl atropisomers. nih.gov |

| Chiral Phase-Transfer Catalyst | Maruoka Catalyst | Enantioselective alkylation on the aniline or ethyl substituents. |

Exploration of Sustainable and Eco-Friendly Synthetic Routes

A major thrust in modern chemical synthesis is the development of environmentally benign processes. Future research on this compound will undoubtedly focus on "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. rsc.org

Promising avenues include the use of alternative energy sources such as microwave irradiation and ultrasound. nih.govresearchgate.net These techniques have been shown to significantly shorten reaction times and improve yields in the synthesis of other triazole derivatives. researchgate.netmdpi.com Another innovative approach is electrochemical synthesis, which can enable reagent-free dehydrogenative C-N cross-coupling reactions under mild conditions, thus increasing atom economy. rsc.org The exploration of metal-free catalytic systems, greener solvents (like water or ethanol), and one-pot procedures that reduce the number of isolation and purification steps are also critical areas for future investigation. isres.org

Table 2: Comparison of Conventional vs. Potential Green Synthetic Routes

| Feature | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Energy Source | Thermal heating (reflux) | Microwave, Ultrasound | Reduced reaction times, lower energy consumption. researchgate.net |

| Catalysis | Stoichiometric reagents, heavy metals | Reusable catalysts, metal-free systems, electrochemistry | Reduced waste, avoidance of toxic metals. rsc.orgisres.org |

| Solvents | DMF, DMSO | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact. researchgate.net |

| Process | Multi-step with intermediate isolation | One-pot synthesis | Increased efficiency, less solvent waste. isres.org |

Advanced Spectroscopic Characterization Under Varied Conditions

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are used for routine characterization, future research should employ advanced methods to gain deeper insights into the structural dynamics and intermolecular interactions of this compound.

Studying the compound under varied conditions, such as a range of temperatures and in different solvent environments, can reveal important information. Variable-temperature NMR spectroscopy, for instance, could be used to study the rotational barrier around the N-aryl bond and other conformational dynamics. Advanced techniques like FTIR matrix isolation spectroscopy could allow for the study of the molecule's interactions with other small molecules (like dinitrogen) at cryogenic temperatures, providing fundamental data on weak intermolecular forces. nih.gov Furthermore, detailed analysis of fragmentation patterns using high-resolution mass spectrometry (HR-MS) can help elucidate its structure and predict its metabolic fate. rjptonline.org Combining experimental results with computational predictions, such as Gauge-Including Atomic Orbital (GIAO) DFT calculations for NMR chemical shifts, can provide a powerful tool for structural verification and analysis. nih.gov

Table 3: Advanced Spectroscopic Techniques and Their Future Applications

| Technique | Information Gained | Research Goal |

|---|---|---|

| Variable-Temperature NMR | Conformational changes, rotational energy barriers | Understand molecular flexibility and atropisomeric stability. |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations | Determine preferred 3D conformation in solution. |

| Solid-State NMR | Structure and packing in the crystalline state | Characterize polymorphism and solid-state interactions. |

| FTIR Matrix Isolation | Vibrational modes of isolated molecules and weak complexes | Investigate fundamental intermolecular interactions. nih.gov |

Integration of Machine Learning in Synthetic Design and Reaction Prediction

The integration of artificial intelligence and machine learning (ML) is set to revolutionize synthetic chemistry. For this compound, ML models can be developed to accelerate the discovery of new derivatives and optimize synthetic protocols.

By training algorithms on large datasets of known triazole syntheses, ML tools can predict the outcomes of unknown reactions, suggesting optimal starting materials, catalysts, and conditions to maximize yield and minimize byproducts. mdpi.com This predictive power can significantly reduce the number of experiments required, saving time and resources. Furthermore, machine learning can be employed in the de novo design of novel derivatives with desired properties. Models can learn the relationship between chemical structure and specific activities (e.g., biological potency or material properties) and then generate new molecular structures that are predicted to have enhanced performance. mdpi.com

Table 4: Applications of Machine Learning in the Chemistry of this compound

| ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Suggesting synthetic pathways from the target molecule to available starting materials. | Accelerates the planning of synthetic routes. |

| Reaction Optimization | Predicting reaction yields and outcomes based on variables like temperature, solvent, and catalyst. | Reduces experimental effort and improves efficiency. |

| Property Prediction (QSPR/QSAR) | Correlating molecular structure with physicochemical properties or biological activity. | Guides the design of new derivatives with targeted functions. mdpi.com |

| De Novo Drug Design | Generating novel molecular structures predicted to have high activity and favorable ADMET properties. | Accelerates the discovery of new lead compounds. |

Computational Approaches for Predicting Complex Chemical Behavior

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. Future research will increasingly rely on these methods to complement experimental work on this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and can be used to investigate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity. mdpi.comdnu.dp.ua DFT calculations can predict spectroscopic properties (IR, Raman, NMR), aiding in the interpretation of experimental data. nih.govdnu.dp.ua These calculations can also be used to map out reaction mechanisms, identify transition states, and determine the thermodynamics and kinetics of synthetic transformations, which is crucial for optimizing reaction conditions. researchgate.net Beyond single-molecule properties, molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different environments, such as in aqueous solution or interacting with a biological macromolecule, providing insights into its solvation, conformational preferences, and binding modes.

Table 5: Computational Methods for Predicting Chemical Behavior

| Method | Predicted Parameters | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, HOMO-LUMO gap, IR/NMR spectra, reaction energies. mdpi.comnih.gov | Elucidate reactivity, predict spectroscopic data, study reaction mechanisms. dnu.dp.ua |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis spectra. | Understand photophysical properties. |

| Molecular Dynamics (MD) | Conformational dynamics, solvation properties, binding free energies. | Simulate behavior in solution and interactions with biological targets. |

| Molecular Docking | Binding poses and affinities to protein active sites. | Predict potential biological targets and guide drug design. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density analysis. | Characterize the nature of chemical bonds and intermolecular interactions. |

Q & A

Q. What are the optimal synthetic routes for 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves cyclocondensation of 2-nitroaniline derivatives with ethyl-substituted hydrazines or via azide-based cyclization. For example, analogous compounds (e.g., tetrazole-aniline derivatives) are synthesized using sodium azide and nitroaniline precursors under elevated temperatures (80–120°C) in polar solvents like dimethylformamide (DMF) . Adjusting catalyst type (e.g., Lewis acids) and reaction time can mitigate byproducts like uncyclized intermediates. Industrial-scale protocols emphasize continuous flow reactors for safety and efficiency .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?

Methodological Answer :

- NMR : and NMR identify proton environments (e.g., NH in aniline at δ 5.5–6.0 ppm) and triazole ring carbons (δ 140–160 ppm) .

- XRD : Tools like SHELX and ORTEP-3 enable crystal structure determination, resolving bond angles and torsional strain in the triazole-aniline linkage .

- Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., [M+H] at m/z 219.1) and fragmentation patterns .

Q. What are the key reactivity patterns of the triazole and aniline moieties in this compound?

Methodological Answer :

- Triazole : Participates in electrophilic substitution (e.g., bromination at the 5-position) and coordination chemistry (as a ligand via N4) .

- Aniline : Undergoes diazotization and coupling reactions (e.g., Sandmeyer reactions) but may require protecting groups to avoid side reactions with the triazole .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and regioselectivity in reactions?

Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole’s N4 atom shows high electron density, making it reactive toward electrophiles . Absolute hardness (η) and electronegativity (χ) parameters derived from ionization potential (I) and electron affinity (A) can rationalize redox behavior .

Q. How can isomer separation be achieved during synthesis?

Methodological Answer : Chromatographic techniques (HPLC, flash chromatography) with polar stationary phases (e.g., C18) resolve 1,2,4-triazol-1-yl vs. 1,2,4-triazol-4-yl isomers. Evidence from analogous compounds shows gradient elution (acetonitrile/water) with 0.1% trifluoroacetic acid improves peak resolution . Crystallization in ethanol/water mixtures can also isolate the desired isomer .

Q. What strategies mitigate data contradictions in biological activity studies?

Methodological Answer :

- Impurity Control : Monitor byproducts (e.g., nitroso intermediates) via HPLC with UV detection at 254 nm, referencing impurity thresholds (≤1.0% total impurities) .

- Dose-Response Reproducibility : Use standardized assays (e.g., microbroth dilution for antimicrobial studies) and validate results against structurally similar compounds (e.g., 4-(1H-tetrazol-1-yl)aniline) .

Q. How does substituent position affect thermal stability and degradation pathways?

Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (T > 200°C for ethyl-substituted triazoles). Degradation products (e.g., NH, CO) are identified via gas chromatography-mass spectrometry (GC-MS). Ethyl groups enhance stability compared to methyl analogs due to steric shielding .

Q. What comparative studies exist between this compound and oxadiazole/tetrazole analogs?

Methodological Answer :

- Electronic Effects : Tetrazoles exhibit higher acidity (pKa ~4.5) than triazoles (pKa ~8–10), impacting solubility and ligand binding .

- Biological Activity : 1,3,4-Oxadiazole analogs show superior antifungal activity (MIC 2–8 µg/mL) compared to triazoles, attributed to enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.